molecular formula C23H34Cl2FN3O3 B13889281 (R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt)

(R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt)

Cat. No.: B13889281
M. Wt: 490.4 g/mol
InChI Key: JMUSLJVWXFJKSI-UHFFFAOYSA-N
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Description

®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and methoxypropoxy groups, and the final coupling with the piperidin-3-yl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its quinoline core is known for its potential biological activity, making it a valuable tool in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system, due to its structural similarity to known pharmacologically active quinolines.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine, are known for their biological activity.

    Fluoroquinolones: A class of antibiotics that share the fluoroquinoline core, such as ciprofloxacin and levofloxacin.

    Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are commonly used in pharmaceuticals.

Uniqueness

®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide stands out due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H34Cl2FN3O3

Molecular Weight

490.4 g/mol

IUPAC Name

8-fluoro-4-(3-methoxypropoxy)-6-methyl-N-piperidin-3-yl-N-propan-2-ylquinoline-2-carboxamide;dihydrochloride

InChI

InChI=1S/C23H32FN3O3.2ClH/c1-15(2)27(17-7-5-8-25-14-17)23(28)20-13-21(30-10-6-9-29-4)18-11-16(3)12-19(24)22(18)26-20;;/h11-13,15,17,25H,5-10,14H2,1-4H3;2*1H

InChI Key

JMUSLJVWXFJKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N(C3CCCNC3)C(C)C.Cl.Cl

Origin of Product

United States

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